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Abstract
NCX 1000, a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA), was

developed as a liver-selective NO donor for the treatment of portal hypertension, a severe

complication of liver cirrhosis. Preclinical studies in animal models of cirrhosis demonstrated

promising results, with NCX 1000 effectively reducing portal pressure and intrahepatic

resistance without inducing systemic hypotension. The proposed mechanism of action centered

on the targeted delivery of NO to the liver, counteracting the endothelial dysfunction and

increased vasoconstriction characteristic of cirrhotic livers. This was expected to restore

vascular homeostasis by stimulating the soluble guanylate cyclase (sGC)-cyclic guanosine

monophosphate (cGMP) pathway, leading to vasodilation. However, a phase 2a clinical trial in

patients with cirrhosis and portal hypertension was terminated due to a lack of efficacy. The trial

revealed that NCX 1000 did not reduce the hepatic venous pressure gradient (HVPG) and,

contrary to preclinical findings, exerted systemic circulatory effects. This technical guide

provides a comprehensive overview of the therapeutic rationale, mechanism of action,

preclinical data, clinical trial results, and detailed experimental protocols related to the

investigation of NCX 1000.

Introduction
Portal hypertension is a major clinical consequence of liver cirrhosis, resulting from increased

intrahepatic vascular resistance and a hyperdynamic circulatory state.[1] A key factor in the
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pathophysiology of increased intrahepatic resistance is a reduction in the bioavailability of nitric

oxide (NO), a potent endogenous vasodilator.[2][3][4] This NO deficiency, coupled with the

increased activity of vasoconstrictors, leads to the contraction of hepatic stellate cells (HSCs)

and myofibroblasts, thereby increasing resistance to portal blood flow.[2][5]

Conventional nitrate therapies, while effective at reducing portal pressure, are limited by their

systemic vasodilatory effects, which can exacerbate the arterial vasodilation already present in

cirrhotic patients.[1] NCX 1000 was designed to overcome this limitation by selectively

delivering NO to the liver.[1][2] As a derivative of ursodeoxycholic acid (UDCA), a bile acid

selectively taken up and metabolized by hepatocytes, NCX 1000 was engineered to release its

NO moiety primarily within the liver.[2][3]

Mechanism of Action
NCX 1000 is a chemical entity in which an NO-releasing moiety is attached to the UDCA

backbone.[2] The proposed mechanism of action is initiated by the selective uptake of NCX
1000 into hepatocytes.
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Figure 1: Proposed Mechanism of Action of NCX 1000 in the Liver.

Upon entering hepatocytes, NCX 1000 is metabolized, releasing UDCA and NO.[2] The

liberated NO then diffuses to surrounding cells, including hepatic stellate cells (HSCs).[2] In

HSCs, NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of

guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] Elevated cGMP

levels activate Protein Kinase G (PKG), leading to a cascade of events that ultimately results in

the relaxation of HSCs and vasodilation of the intrahepatic vasculature.[6] This was expected to

decrease intrahepatic resistance and, consequently, lower portal pressure.[2][6]

Preclinical Data
Multiple preclinical studies in rat models of liver cirrhosis demonstrated the potential efficacy of

NCX 1000.

Carbon Tetrachloride (CCl4)-Induced Cirrhosis Model
In a widely cited study, rats with CCl4-induced cirrhosis were treated with NCX 1000. The key

findings are summarized in the tables below.

Table 1: Effects of NCX 1000 on Systemic Hemodynamics and Liver Function in CCl4-Treated

Rats
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Parameter Control CCl4 CCl4 + UDCA
CCl4 + NCX
1000

Mean Arterial

Pressure

(mmHg)

115 ± 4 101 ± 5 103 ± 6 105 ± 5

Heart Rate

(beats/min)
380 ± 15 410 ± 12 405 ± 14 400 ± 11

Ascites

Incidence (%)
0 75 70 28.5

Portal Pressure

(mmHg)
8.1 ± 0.5 14.2 ± 0.8 13.9 ± 0.7 10.1 ± 0.6

AST (U/L) 55 ± 8 145 ± 20 98 ± 15 95 ± 12

ALT (U/L) 40 ± 5 110 ± 15 75 ± 10 72 ± 9

*p < 0.01 vs

CCl4 alone. Data

are presented as

mean ± SE.

Adapted from

Fiorucci et al.,

PNAS, 2001.[2]

[5]

Table 2: Effects of NCX 1000 on Liver Nitrite/Nitrate Content in CCl4-Treated Rats
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Parameter Control CCl4 CCl4 + UDCA
CCl4 + NCX
1000

Liver

Nitrite/Nitrate

(nmol/mg

protein)

1.2 ± 0.2 0.7 ± 0.1 0.8 ± 0.1 1.5 ± 0.2

p < 0.01 vs CCl4

alone. Data are

presented as

mean ± SE.

Adapted from

Fiorucci et al.,

PNAS, 2001.[2]

These results indicated that NCX 1000, but not UDCA, significantly reduced portal pressure

and the incidence of ascites without affecting systemic blood pressure.[2][3][4] Furthermore,

NCX 1000 treatment restored liver nitrite/nitrate levels, confirming its NO-donating activity in

the cirrhotic liver.[2] Both NCX 1000 and UDCA demonstrated a similar capacity to reduce liver

collagen deposition, suggesting an anti-fibrotic effect of the parent compound.[2][3]

Bile Duct Ligated (BDL) Cirrhosis Model
To further investigate the effects on intrahepatic vascular resistance, NCX 1000 was

administered to rats with established cirrhosis due to bile duct ligation.

Table 3: Effects of NCX 1000 in BDL Cirrhotic Rats
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Parameter Sham BDL BDL + UDCA
BDL + NCX
1000

Portal Pressure

(mmHg)
7.8 ± 0.4 13.5 ± 0.6 13.2 ± 0.5 10.2 ± 0.4

Mean Arterial

Pressure

(mmHg)

112 ± 5 108 ± 4 109 ± 5 110 ± 4

Liver

Nitrite/Nitrate

(nmol/mg

protein)

1.3 ± 0.2 0.8 ± 0.1 0.9 ± 0.1 1.6 ± 0.2

Liver cGMP

(pmol/mg

protein)

0.4 ± 0.05 0.2 ± 0.03 0.2 ± 0.04 0.5 ± 0.06

p < 0.01 vs BDL

alone. Data are

presented as

mean ± SE.

Adapted from

Fiorucci et al., J

Hepatol, 2003.[6]

In this model, NCX 1000 also significantly decreased portal pressure without altering mean

arterial pressure.[6] Crucially, it increased both nitrite/nitrate and cGMP concentrations in the

liver, providing further evidence for its proposed mechanism of action.[1][6] Additionally, in

isolated and perfused cirrhotic livers from BDL rats, NCX 1000 treatment reduced the

vasoconstrictive response to norepinephrine by 60%.[6]

Clinical Development and Trial Results
Based on the robust preclinical data, a phase 2a clinical trial was initiated to evaluate the

efficacy and safety of NCX 1000 in patients with cirrhosis and portal hypertension.[7]
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Phase 2a Clinical Trial
This was a randomized, double-blind, dose-escalating study.[7][8] Eleven patients were

enrolled and received either escalating doses of NCX 1000 (up to 2 g three times a day) or a

placebo for 16 days.[8] The primary endpoint was the change in the hepatic venous pressure

gradient (HVPG).[9]

Table 4: Hemodynamic Effects of NCX 1000 in Cirrhotic Patients (Phase 2a)

Parameter
Baseline (NCX 1000
arm, n=9)

Day 16 (NCX 1000
arm, n=9)

P-value

HVPG (mmHg) 16.7 ± 3.8 17.1 ± 3.8 0.596

Systolic Blood

Pressure (mmHg)
136 ± 7 121 ± 11 0.003

Diastolic Blood

Pressure (mmHg)
78 ± 5 72 ± 6 NS

Mean Arterial

Pressure (mmHg)
97 ± 6 88 ± 7 <0.05

Hepatic Blood Flow

(mL/min)
1129 ± 506 904 ± 310 0.043

Data are presented as

mean ± SD. NS = Not

Significant. Adapted

from Berzigotti et al.,

Am J Gastroenterol,

2010.[8]

The trial was terminated prematurely due to a lack of efficacy.[9] The results showed that NCX
1000 did not reduce HVPG in patients with cirrhosis.[8] In contrast to the preclinical animal

studies, NCX 1000 induced a significant reduction in systolic and mean arterial blood pressure,

indicating systemic hemodynamic effects.[8] Furthermore, there was a significant decrease in

hepatic blood flow.[8] These findings suggested that the liver-selective NO donation observed

in rats did not translate to humans, and the systemic vasodilation likely counteracted any
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potential beneficial effects on intrahepatic resistance.[8] Despite the lack of efficacy, the drug

was reported to have a good safety and tolerability profile.[8][9]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

The following sections describe the key experimental protocols used in the preclinical

evaluation of NCX 1000.

Animal Models of Cirrhosis and Treatment
CCl4-Induced Cirrhosis: Male Wistar rats were administered intraperitoneal injections of

carbon tetrachloride (CCl4) twice weekly for 8 weeks.[5]

Bile Duct Ligation (BDL): Cirrhosis was induced in male Wistar rats by common bile duct

ligation and transection.[6]

Drug Administration: NCX 1000 (e.g., 28 mg/kg/day) or UDCA (e.g., 15 mg/kg/day) was

dissolved in carboxymethyl cellulose and administered daily by oral gavage.[3][6]
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Figure 2: General Experimental Workflow for Preclinical Studies.

Hemodynamic Measurements
Portal Pressure: Measured directly by cannulation of the portal vein with a pressure

transducer.[2]

Mean Arterial Pressure (MAP) and Heart Rate (HR): Measured via cannulation of the carotid

artery connected to a pressure transducer.[6]

Isolated Perfused Liver System
Livers were isolated and perfused in a recirculating system with Krebs-Henseleit buffer.

Intrahepatic resistance was assessed by measuring the perfusion pressure at a constant

flow rate.
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The response to vasoconstrictors, such as norepinephrine, was measured by monitoring the

increase in perfusion pressure.[6]

Hepatic Stellate Cell (HSC) Contraction Assay
HSCs were isolated from rat livers and cultured.

Contraction was induced by adding fetal calf serum (FCS) to the culture medium.

The effect of NCX 1000, UDCA, or other compounds on HSC contraction was quantified by

measuring the change in the surface area of the cells using image analysis software.[2][3]

Biochemical Assays
Nitrite/Nitrate Measurement: Liver tissue homogenates were assayed for total nitrite and

nitrate concentration using the Griess reagent, a colorimetric assay.[2][6]

cGMP Measurement: Liver cGMP levels were quantified using a commercially available

enzyme immunoassay (EIA) kit.[6]

Liver Enzymes: Serum levels of aspartate aminotransferase (AST) and alanine

aminotransferase (ALT) were measured using standard automated laboratory methods.

Conclusion
NCX 1000 represented a rational and innovative therapeutic approach for the treatment of

portal hypertension, based on the principle of liver-selective NO donation. The preclinical

studies provided a strong proof-of-concept, demonstrating significant efficacy in reducing portal

pressure and intrahepatic resistance in animal models without the systemic side effects that

limit current nitrate therapies.[1][2][6] However, the failure of NCX 1000 to demonstrate efficacy

in a phase 2a clinical trial underscores the challenges of translating findings from animal

models to human patients.[8][9] The observed systemic hemodynamic effects in humans

suggested a difference in the pharmacokinetics or metabolism of NCX 1000 between rodents

and humans, leading to a loss of liver selectivity.[8] While the development of NCX 1000 for

portal hypertension was discontinued, the extensive research conducted provides valuable

insights into the pathophysiology of portal hypertension and the complexities of developing
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liver-targeted therapies. The data and methodologies detailed in this guide serve as a

comprehensive resource for researchers in the field of hepatology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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